N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide
Overview
Description
“N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide” is a chemical compound with the molecular formula C21H19N3O4S . It is related to a class of compounds that have been studied for their potential as TNF-α inhibitors .
Synthesis Analysis
The synthesis of this compound and its analogs has been described in the literature . The process involves the optimization of a previously reported TNF-α inhibitor, EJMC-1, through shape screening and rational design . The most potent compound identified through this process was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2-dihydrobenzo[cd]indole-6-sulfonamido moiety, which is crucial for its activity . The exact structure can be found in chemical databases .Scientific Research Applications
Enzyme Inhibitory Potential
Research has explored the enzyme inhibitory potential of sulfonamides, including those with benzodioxane and acetamide moieties, against enzymes like α-glucosidase and acetylcholinesterase. Such compounds have shown substantial activity against yeast α-glucosidase, highlighting their potential in biological applications (Abbasi et al., 2019).
Coordination Complexes and Antioxidant Activity
Another study discusses the synthesis of pyrazole-acetamide derivatives and their coordination with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating their potential in pharmacological research (Chkirate et al., 2019).
Antibacterial Applications
Sulfonamides bearing benzodioxane moieties, similar to the one , have been synthesized and tested for their antibacterial potential. Studies indicate potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting a significant role in antimicrobial research (Abbasi et al., 2016).
Antimicrobial and Hemolytic Agents
A series of N-substituted derivatives of certain acetamides, including those with oxadiazol groups, have been synthesized and tested for their antimicrobial and hemolytic activity. These compounds have been found active against selected microbial species, indicating their potential as antimicrobial agents (Rehman et al., 2016).
Anti-Inflammatory and Anticancer Applications
Indole acetamide derivatives, like the compound , have been synthesized and tested for their anti-inflammatory properties, targeting specific domains like cyclooxygenase COX-1 and 2. These compounds have also shown potential anticancer effects, particularly against liver cancer cell lines, suggesting their relevance in cancer research (Al-Ostoot et al., 2020).
Antimalarial and COVID-19 Drug Research
Sulfonamide derivatives have been investigated for their antimalarial properties and were also studied for their potential as COVID-19 drugs through computational calculations and molecular docking studies. These findings point to their versatile application in infectious disease research (Fahim & Ismael, 2021).
TNF-α Inhibitors for Auto-Inflammatory Diseases
Certain compounds structurally related to the queried molecule have been identified as potential inhibitors of tumor necrosis factor-α (TNF-α), a key factor in inflammatory responses. This indicates their potential use in treating auto-inflammatory diseases (Deng et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-18-11-12-19(16-5-4-6-17(20(16)18)21(24)26)29(27,28)23-15-9-7-14(8-10-15)22-13(2)25/h4-12,23H,3H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQJCSODDOMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C)C=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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